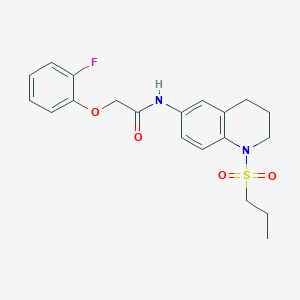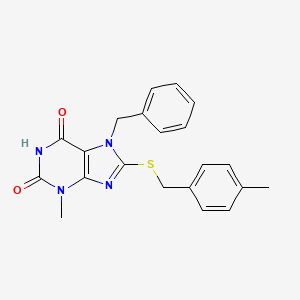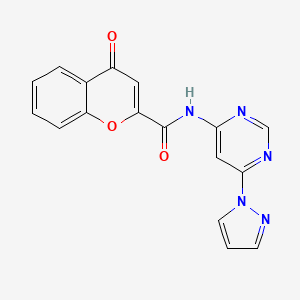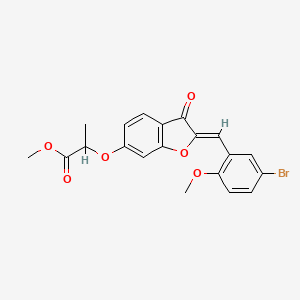
2-phenyl-N-(quinolin-8-yl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-N-(quinolin-8-yl)-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
2-phenyl-N-(quinolin-8-yl)-2H-tetrazole-5-carboxamide, due to its complex structure, is involved in various synthetic pathways for producing novel compounds with potential biological activities. For instance, the work of Aleksandrov et al. (2020) details the condensation reactions leading to derivatives with distinct substitution patterns, highlighting the chemical versatility and reactivity of compounds with similar frameworks (Aleksandrov, Zablotskii, & El’chaninov, 2020). Similarly, the synthesis of novel series of 2-azetidinone derivatives integrated with quinoline, showcasing their potential in antimicrobial applications, reflects the adaptability of such structures in medicinal chemistry (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Pharmacological Evaluation
In the pharmacological domain, quinoline derivatives are evaluated for their receptor antagonism and therapeutic potentials. Mahesh et al. (2011) synthesized a series of quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists, demonstrating the potential of quinoline derivatives in treating conditions mediated by this receptor, such as gastrointestinal disorders (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Antimicrobial Screening
The quest for new antimicrobial agents has also incorporated quinoline derivatives. The study by Özyanik et al. (2012) on quinoline derivatives containing an azole nucleus showed promising antimicrobial activity, signifying the importance of structural modifications to enhance biological activities (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Antitumor Activity
Atwell et al. (1988) explored the minimal DNA-intercalating ligands for antitumor drugs, with phenylquinoline-8-carboxamides showing potential due to their ability to intercalate with DNA. Such studies underscore the therapeutic potential of quinoline derivatives in oncology, illustrating the role of structural features in biological efficacy (Atwell, Bos, Baguley, & Denny, 1988).
Propiedades
IUPAC Name |
2-phenyl-N-quinolin-8-yltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O/c24-17(16-20-22-23(21-16)13-8-2-1-3-9-13)19-14-10-4-6-12-7-5-11-18-15(12)14/h1-11H,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZJDLQLWDQUQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(quinolin-8-yl)-2H-tetrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2915189.png)

![5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2915191.png)
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2915192.png)
![Methyl 1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylate](/img/structure/B2915196.png)
![(E)-N-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-phenylethenesulfonamide](/img/structure/B2915199.png)
![6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2915200.png)
![(5-Fluoropyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2915201.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine](/img/structure/B2915204.png)


![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2915207.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-chlorophenyl)methanone](/img/structure/B2915210.png)